Thermal Electron Attachment Kinetics: Perfluorodiglyme Exhibits 15% Higher Rate Coefficient and 28% Lower Activation Energy Than Perfluorotriglyme
In direct comparative measurements under identical thermal conditions (298–378 K in CO₂ buffer gas), perfluorodiglyme (C6F14O3) demonstrates a thermal electron attachment rate coefficient (k) of 7.7 ± 1.2 × 10⁻¹¹ cm³ s⁻¹ at 298 K, which is approximately 15% higher than that of its immediate homolog perfluorotriglyme (C8F18O4) at 6.7 ± 2.1 × 10⁻¹¹ cm³ s⁻¹ [1]. More significantly, the activation energy (Eₐ) for electron attachment to perfluorodiglyme is 0.18 ± 0.005 eV, compared to 0.25 ± 0.004 eV for perfluorotriglyme—a reduction of 28% [1]. This kinetic differentiation is further underscored by comparison with perfluorocrownether ((C2F4O)5), which exhibits a markedly lower rate coefficient of 3.1 × 10⁻¹¹ cm³ s⁻¹ and the highest activation energy among the series at 0.27 ± 0.003 eV [1].
| Evidence Dimension | Thermal electron attachment rate coefficient and activation energy |
|---|---|
| Target Compound Data | Rate coefficient: 7.7 ± 1.2 × 10⁻¹¹ cm³ s⁻¹; Activation energy: 0.18 ± 0.005 eV |
| Comparator Or Baseline | Perfluorotriglyme (C8F18O4): 6.7 ± 2.1 × 10⁻¹¹ cm³ s⁻¹, 0.25 ± 0.004 eV; Perfluorocrownether ((C2F4O)5): 3.1 × 10⁻¹¹ cm³ s⁻¹, 0.27 ± 0.003 eV |
| Quantified Difference | 15% higher rate coefficient vs perfluorotriglyme; 28% lower activation energy vs perfluorotriglyme; 148% higher rate coefficient vs perfluorocrownether |
| Conditions | Thermal conditions (298–378 K) in carbon dioxide buffer gas; swarm technique |
Why This Matters
For applications in plasma etching and gaseous dielectrics, the lower activation energy and higher attachment rate of perfluorodiglyme translate to more efficient electron capture processes at lower thermal energies compared to perfluorotriglyme or perfluorocrownether.
- [1] Kopyra, J., Wnorowska, J., Barszczewska, W., Karolczak, S., Szamrej, I. On the kinetics of thermal electron attachment to perfluoroethers. Chemical Physics Letters, 2012, 519-520, 25-28. View Source
